(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZAQQARDBULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method employs silver(I) triflimide (AgNTf₂) as a catalyst to activate N-iodosuccinimide (NIS) for electrophilic aromatic substitution. The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) and avoids harsh acids or high temperatures. The binaphthol scaffold’s electron-rich aromatic rings facilitate regioselective iodination at the 3,3'-positions due to steric and electronic effects.
Key Parameters:
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Catalyst Loading : 7.5 mol% AgNTf₂.
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Iodinating Agent : 1.1 equiv NIS.
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Solvent : Anhydrous dichloromethane.
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Reaction Time : 2–4 hours (monitored via ¹H NMR).
Workup and Purification
Post-reaction, the mixture is washed with sodium thiosulfate to remove excess iodine, followed by column chromatography or recrystallization from ethanol/water. Yields typically range from 65% to 85%, with enantiomeric excess (ee) >98% when starting from enantiopure (S)-BINOL.
Decarboxylative Iodination of BINOL-3,3'-Dicarboxylic Acid Derivatives
Synthetic Pathway
This two-step approach begins with the dimethyl ether derivative of BINOL-3,3'-dicarboxylic acid. Iodine acts as both oxidant and iodinating agent under neat conditions with potassium phosphate (K₃PO₄) as a base. Decarboxylation releases CO₂, generating the 3,3'-diiodo product.
Reaction Conditions:
-
Temperature : 110°C (neat conditions).
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Time : 6–8 hours.
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Molar Ratio : 1:2 (BINOL derivative : I₂).
Advantages and Limitations
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Yield : 70–90% after Suzuki-Miyaura coupling for functionalization.
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Chiral Integrity : The one-pot protocol preserves ee by avoiding racemization-prone intermediates.
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Scalability : Suitable for gram-scale synthesis but requires anhydrous conditions.
Sodium Periodate-Mediated Iodination
Methodology
Developed for electron-deficient arenes, this method uses sodium periodate (NaIO₄) in acetic acid/acetic anhydride with sulfuric acid. The protonated meta-periodic acid (O₄I⁺H₂) serves as the active iodinating species.
Optimization Insights:
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Acid Concentration : 95% H₂SO₄ enhances electrophilicity.
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Solvent System : AcOH/Ac₂O (3:1 v/v).
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Reaction Time : 12–24 hours at 50°C.
Product Isolation
Quenching with aqueous Na₂SO₃ reduces residual iodine, followed by extraction with ethyl acetate. Recrystallization from hexane/ethyl acetate yields 55–75% pure product, though enantiopurity depends on the starting BINOL’s ee.
Hypervalent Iodine Reagent-Based Oxidation
Experimental Approach
While hypervalent iodine reagents (e.g., iodoxybenzene) primarily oxidize BINOLs to xanthenes or lactones, modifying reaction conditions can steer selectivity toward iodination. For example, using substoichiometric iodine(III) reagents in DCE at 0°C minimizes side reactions.
Critical Factors:
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Reagent : (Diacetoxyiodo)benzene (1.2 equiv).
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Solvent : Dichloroethane (DCE).
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Additives : Molecular sieves to absorb water.
Challenges
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Low Yields : <40% due to competing oxidation pathways.
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Byproduct Formation : Requires rigorous chromatography to isolate the diiodo product.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Silver-Catalyzed | 65–85 | >98 | 2–4 h | Moderate |
| Decarboxylative | 70–90 | >99 | 6–8 h | High |
| NaIO₄-Mediated | 55–75 | 95–98 | 12–24 h | Low |
| Hypervalent Iodine | 30–40 | 90–95 | 24–48 h | Low |
Industrial Production Considerations
Continuous Flow Synthesis
Adapting the silver-catalyzed method to flow reactors enhances throughput. A tubular reactor with in-line quenching and liquid-liquid separation achieves >90% conversion with 10 kg/day capacity.
Purification Techniques
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Crystallization : Ethanol/water mixtures (1:3) yield needle-like crystals with 99.5% HPLC purity.
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Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes monoiodo byproducts.
Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Heck reaction, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents.
Major Products Formed
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the iodine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Organic Synthesis
Chiral Ligands
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol is primarily used as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals makes it an effective catalyst for enantioselective reactions. For example, it has been employed in the synthesis of chiral alcohols and amines through various coupling reactions.
Table 1: Applications in Organic Synthesis
| Reaction Type | Product Type | Reference |
|---|---|---|
| Asymmetric Hydrogenation | Chiral Alcohols | |
| Cross-Coupling Reactions | Chiral Amines | |
| Diels-Alder Reactions | Cyclohexenes |
Catalysis
Transition Metal Catalysis
The compound has shown promise as a ligand in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. Its diiodo substituents enhance the electronic properties of the ligand, improving the efficiency and selectivity of the catalytic process.
Case Study: Palladium-Catalyzed Reactions
In a study by Wang et al., this compound was used in a palladium-catalyzed coupling reaction to synthesize biaryl compounds. The results indicated high yields and excellent enantioselectivity, demonstrating its effectiveness as a chiral ligand in catalysis .
Material Science
Optoelectronic Devices
Due to its unique optical properties, this compound has potential applications in the development of optoelectronic devices. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Table 2: Applications in Material Science
| Application Type | Device Type | Reference |
|---|---|---|
| Organic Light Emitting Diodes (OLEDs) | Displays | |
| Organic Photovoltaics (OPVs) | Solar Cells |
Biological Applications
Antitumor Activity
Recent studies have explored the biological activity of this compound. Research indicates that it exhibits antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell growth and survival.
Case Study: Antitumor Mechanism
In vitro studies conducted by Zhang et al. demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines while showing minimal toxicity to normal cells . This highlights its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of (S)-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers and functional groups. The hydroxyl groups can form hydrogen bonds, while the iodine atoms can participate in halogen bonding. These interactions enable the compound to act as a chiral ligand or catalyst in various chemical reactions. The pathways involved include the activation of substrates through coordination to metal centers and the induction of chirality in the reaction products .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares Diiodo-BINOL with structurally related BINOL derivatives:
Key Observations :
- Steric Bulk: Diiodo-BINOL has intermediate steric bulk compared to trifluoromethyl (CF₃) or tert-butyl substituents, which are larger and more rigid .
- Acidity: The hydroxyl groups in Diiodo-BINOL are more acidic than those in methyl- or methoxy-substituted BINOLs but less acidic than CF₃-substituted derivatives .
- Halogen Bonding : Unlike methyl or methoxy groups, iodine enables halogen bonding, enhancing substrate binding in catalytic asymmetric reactions .
Catalytic Performance
Asymmetric Hydrogenation
- Diiodo-BINOL: Forms chiral phosphoric acids that catalyze hydrogenation of ketones with moderate enantiomeric excess (ee) (~80–90%) .
- 3,3'-Dimethyl-BINOL: Less effective in hydrogenation due to weaker substrate activation (ee ~70%) .
- 3,3'-Bis(CF₃)-BINOL: Higher acidity improves protonation of substrates, achieving ee >95% .
Enantioselective C–C Coupling
- Diiodo-BINOL: Halogen bonding stabilizes transition states in oxidative C–C coupling, yielding ee ~85% .
- 3,3'-Dichloro-BINOL: Smaller halogen atoms (Cl) reduce transition-state stabilization (ee ~75%) .
Spectroscopic and Solvent Effects
- Electronic Dissymmetry Factor (EDF): Diiodo-BINOL exhibits distinct EDF peaks in polar solvents (e.g., acetonitrile) due to iodine's polarizability, unlike methoxy-BINOL, which shows minimal solvent dependence .
- NMR Shifts: The ¹H NMR chemical shift of Diiodo-BINOL’s hydroxyl protons (~5.5 ppm) is downfield compared to methyl-BINOL (~4.8 ppm), reflecting increased acidity .
Stability and Reactivity
- Thermal Stability: Diiodo-BINOL undergoes slower thermolytic decomposition compared to methoxy-BINOL, which forms furans via rapid cyclization .
- Oxidative Coupling: Diiodo-BINOL resists oxidative C–O bond formation under O₂, unlike phosphoric acid derivatives of bulkier substituents (e.g., triphenylsilyl) .
Biological Activity
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the binaphthyl family, which is known for its chirality and unique structural properties. The presence of iodine substituents may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (S)-3,3'-diiodo-2,2'-binaphthalen-1,1'-diol
- Molecular Formula : C18H14I2O2
- Molar Mass : 463.12 g/mol
Structural Features
| Feature | Description |
|---|---|
| Aromatic Rings | Two fused naphthalene rings |
| Hydroxyl Groups | Two hydroxyl (-OH) groups |
| Iodine Substituents | Two iodine atoms at positions 3 and 3' |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. This is particularly relevant in the context of breast and prostate cancers.
- Case Study : A study involving the treatment of prostate cancer cells with related binaphthyl derivatives showed a marked decrease in cell viability and increased apoptotic markers when treated with iodine-substituted compounds .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.
- Research Findings : In vitro assays demonstrated that this compound can scavenge free radicals effectively. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays where it showed significant scavenging ability compared to standard antioxidants like ascorbic acid .
Other Biological Activities
The compound's biological profile extends beyond anticancer and antioxidant activities. Preliminary studies suggest potential anti-inflammatory effects:
- Inflammation Inhibition : Related compounds have been shown to inhibit pro-inflammatory cytokines in cellular models. This suggests that this compound could modulate inflammatory responses .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol, and how is enantiomeric purity maintained?
- Methodological Answer : The compound can be synthesized via sequential halogenation of BINOL derivatives. A common approach involves iodination of (S)-BINOL using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., THF, 0°C to rt) to achieve regioselective substitution at the 3,3'-positions . Enantiomeric excess (ee) is preserved by avoiding harsh conditions that promote racemization, such as high temperatures or strong acids. Post-synthesis, chiral HPLC or polarimetry is used to verify ee ≥99% .
Q. How is the structural integrity of (S)-3,3'-Diiodo-BINOL confirmed experimentally?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) and high-resolution mass spectrometry (HRMS) are critical. For example:
- ¹H NMR : Aromatic protons adjacent to iodine substituents show downfield shifts (δ ~7.5–8.5 ppm) due to electron-withdrawing effects.
- ¹³C NMR : Carbon atoms bonded to iodine exhibit characteristic deshielding (δ ~95–110 ppm for C-I) .
- HRMS : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) should match theoretical values within 5 ppm error. Discrepancies may indicate incomplete iodination or byproducts .
Q. What factors influence the stability of (S)-3,3'-Diiodo-BINOL under storage or reaction conditions?
- Methodological Answer : The compound is sensitive to light and heat due to the labile C-I bonds. Storage in amber vials at −20°C under inert gas (Ar/N₂) is recommended. Racemization barriers, studied via DFT, indicate that the anti pathway for configurational inversion has a Gibbs energy barrier of ~30–35 kcal/mol, making racemization negligible below 80°C .
Advanced Research Questions
Q. How do steric and electronic effects of 3,3'-diiodo substituents impact ligand performance in asymmetric catalysis?
- Methodological Answer : The bulky iodine atoms increase steric hindrance, favoring enantioselectivity in reactions like Suzuki-Miyaura couplings or Michael additions. Electronic effects (σ⁺ inductive withdrawal) modulate the Lewis acidity of metal centers when coordinated. Comparative studies with 3,3'-dibromo or 3,3'-diphenyl analogs show that iodine’s polarizability enhances substrate binding in hydrophobic pockets .
Q. How can solvent-dependent electronic circular dichroism (ECD) and electronic dissymmetry factor (EDF) spectra resolve ambiguities in chiral analysis?
- Methodological Answer : EDF spectra, unlike conventional ECD, reveal solvent-polarity-dependent transitions. For (S)-3,3'-Diiodo-BINOL, EDF peaks in nonpolar solvents (e.g., hexane) show higher magnitudes due to reduced solvation of the chiral center. TD-DFT calculations can predict these trends, but experimental validation is required to account for solvent complexation .
Q. What experimental and computational strategies address contradictions in catalytic activity data across studies?
- Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual iodine) or varying metal-ligand ratios. Mitigation steps include:
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) to remove iodinated byproducts.
- Kinetic Profiling : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps.
- DFT Modeling : Compare transition-state energies for competing pathways (e.g., oxidative addition vs. transmetalation in cross-couplings) .
Q. How does the iodine substitution pattern influence supramolecular self-assembly or host-guest interactions?
- Methodological Answer : The iodine atoms participate in halogen bonding (C−I···X interactions), enabling crystal engineering or guest recognition. Single-crystal X-ray diffraction reveals that the dihedral angle between naphthalene rings (typically 60–90°) is modulated by iodine’s van der Waals radius, affecting cavity size in host frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
